molecular formula C8H12N2 B1265774 4-(Ethylaminomethyl)pyridine CAS No. 33403-97-3

4-(Ethylaminomethyl)pyridine

Cat. No. B1265774
Key on ui cas rn: 33403-97-3
M. Wt: 136.19 g/mol
InChI Key: ZBAMQLFFVBPAOX-UHFFFAOYSA-N
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Patent
US08980887B2

Procedure details

15.70 g (0.147 mol) of 4-pyridine-formaldehyde was dissolved in 200 mL of ethanol, added under stirring in cold-water-bath with 21 g (0.296 mol) of 65-70% ethylamine aqueous solution, reacted for 0.5 h, monitored with TLC until the reaction was almost completed. Added carefully with 5.6 g (0.148 mol) of sodium borohydride in several batches, small amount in each batch, after the end of addition, added with 30 mL of water, reacted overnight (20 h), the reaction was completed according to TLC monitoring. Evaporated to remove solvent, added with water, extracted with dichloromethane, washed with water and saturated saline in order, dried with anhydrous sodium sulfate, evaporated to remove solvent to obtain yellow thick liquid, 30 g, crude yield 73.4%. 1H NMR(CDCl3, 400 MHz)δ: 1.14(t, 3H, J=7.00 Hz), 2.66(q, 2H, J=7.00 Hz), 3.81(s, 2H), 7.26-7.27(m, 2H), 8.52-8.54(m, 2H).
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
21 g
Type
reactant
Reaction Step Four
[Compound]
Name
cold-water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[CH2:9]([NH2:11])[CH3:10].[BH4-].[Na+].O>C(O)C>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][NH:11][CH2:9][CH3:10])=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
21 g
Type
reactant
Smiles
C(C)N
Name
cold-water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
reacted for 0.5 h
Duration
0.5 h
ADDITION
Type
ADDITION
Details
after the end of addition
CUSTOM
Type
CUSTOM
Details
reacted overnight (20 h)
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
ADDITION
Type
ADDITION
Details
added with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
washed with water and saturated saline in order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
to obtain yellow thick liquid, 30 g, crude yield 73.4%

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)CNCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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